Product packaging for 5-(Difluoromethyl)furan-2-carboxylic acid(Cat. No.:CAS No. 189330-29-8)

5-(Difluoromethyl)furan-2-carboxylic acid

Cat. No.: B2468813
CAS No.: 189330-29-8
M. Wt: 162.092
InChI Key: WKFNVXVMUIBVAK-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)furan-2-carboxylic acid is a valuable fluorinated furan building block for research and development in medicinal chemistry and materials science. This compound features a carboxylic acid functional group on the furan ring, making it a versatile intermediate for synthesizing amides, esters, and other complex molecules through straightforward derivatization. The difluoromethyl (CF2H) group is a strategic moiety that can significantly influence the properties of a molecule. It is known to enhance metabolic stability, modulate lipophilicity, and can sometimes act as a bioisostere for alcohols or thiols, thereby improving the bioavailability and binding selectivity of potential drug candidates . Incorporating strong electron-withdrawing groups like difluoromethyl at the α-position of the furan ring also markedly improves the ring's stability under acidic conditions, which is a common limitation for many furanic compounds . As part of the broader class of fluorinated furans, this compound is of significant interest for developing more sustainable chemicals, as furans can be derived from biomass like furfural, linking renewable resources with high-value fluorinated products . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2O3 B2468813 5-(Difluoromethyl)furan-2-carboxylic acid CAS No. 189330-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFNVXVMUIBVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Difluoromethyl Furan 2 Carboxylic Acid and Analogous Structures

Functionalization and Derivatization of Pre-formed Furan (B31954) Scaffolds

Direct Difluoromethylation Techniques

Transition Metal-Catalyzed Cross-Coupling Reactions for Fluorinated Heteroaromatics

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing fluorinated heteroaromatics like difluoromethylated furans, these methods are invaluable for introducing the fluorinated moiety or for further functionalization of a pre-fluorinated furan ring.

Palladium and copper catalysts are commonly employed in these transformations. nih.gov For instance, the cross-coupling of a furan derivative bearing a suitable leaving group (e.g., a halide or triflate) at the 5-position with a difluoromethyl source can be achieved using a palladium catalyst. While direct C-F bond activation for cross-coupling is challenging due to the high bond dissociation energy, nickel-catalyzed methods have shown promise for the defluorinative arylation of 2-fluorobenzofurans with arylboronic acids at ambient temperatures. beilstein-journals.org This suggests potential avenues for similar transformations on difluoromethylated furans.

Recent developments have also highlighted the use of biomass-derived building blocks, such as 5-hydroxymethylfurfural (B1680220) and 2,5-furandicarboxylic acid, as substrates to access 2,5-diaryl furans through metal-catalyzed decarboxylative cross-coupling reactions, although these sometimes require high loadings of palladium catalysts. nih.govacs.org

Catalyst SystemSubstrate TypeProduct TypeKey Features
Palladium-basedHalogenated or triflated furansArylated or alkylated furansVersatile for C-C bond formation.
Nickel-based2-Fluorobenzofurans2-ArylbenzofuransEnables C-F bond activation under mild conditions. beilstein-journals.org
Copper-basedDiaryliodonium saltsAryl fluoridesEffective for nucleophilic fluorination. nih.gov
Decarboxylative Fluoroalkylation Strategies

Decarboxylative strategies offer a mild and efficient alternative for introducing fluoroalkyl groups into organic molecules. nih.gov These methods typically involve the reaction of a carboxylic acid with a fluoroalkylating agent, often mediated by a metal catalyst, leading to the extrusion of carbon dioxide and the formation of a new carbon-fluoroalkyl bond.

For the synthesis of 5-(difluoromethyl)furan-2-carboxylic acid, a potential retrosynthetic approach would involve the decarboxylative difluoromethylation of a furan-2,5-dicarboxylic acid derivative. Copper-mediated decarboxylative fluoroalkylation reactions have been successfully applied to various unsaturated carboxylic acids using electrophilic fluoroalkylating reagents. nih.gov For example, α,β-unsaturated carboxylic acids can be stereoselectively converted to E-vinyl trifluoromethanes. nih.gov

Furthermore, copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones has been shown to produce substituted fused furan derivatives with high regioselectivity. nih.gov While not a direct route to the target molecule, this demonstrates the utility of decarboxylative coupling in furan synthesis.

Reaction TypeSubstrateReagentCatalystProduct
Decarboxylative Trifluoromethylationα,β-Unsaturated carboxylic acidsTogni-type IIII–CF3CuF2E-vinyl trifluoromethanes nih.gov
Decarboxylative Difluoromethylsulfonylationα,β-Unsaturated carboxylic acidsIIII–CF2SO2PhDMEDA–CuIIE-vinyl difluoromethylsulfones nih.gov

Fluorodenitration and Halogen Exchange Methods for Furan Rings

Fluorodenitration is a nucleophilic aromatic substitution reaction where a nitro group is displaced by a fluoride (B91410) ion. This method can be particularly useful for introducing fluorine onto electron-deficient aromatic rings. The synthesis of 5-fluorofuran-2-carboxylic acid has been achieved via fluorodenitration of benzyl (B1604629) 5-nitrofuran-2-carboxylate using potassium fluoride, followed by hydrogenolysis. researchgate.net This approach could potentially be adapted for the synthesis of difluoromethylated analogs.

Halogen exchange (Halex) reactions provide another route to fluorinated aromatics, where a less reactive halogen (typically chlorine or bromine) is replaced by fluorine. These reactions are often driven by the use of a fluoride salt like potassium fluoride in a polar aprotic solvent. While effective, controlling selectivity in polyhalogenated systems can be challenging. For furan rings, metal–halogen exchange followed by quenching with an electrophilic fluorine source is a viable strategy. rsc.org For instance, 3-lithiofuran, generated from 3-bromofuran, can be further functionalized. iust.ac.ir

MethodStarting MaterialReagent(s)Product
FluorodenitrationBenzyl 5-nitrofuran-2-carboxylateKF, Tetraphenylphosphonium bromideBenzyl 5-fluorofuran-2-carboxylate researchgate.net
Halogen Exchange3-Bromofurann-BuLi, Electrophilic F source3-Fluorofuran

Methodologies for Introducing Carboxylic Acid Functionality to Difluoromethylated Furans

Once a difluoromethylated furan scaffold is obtained, the introduction of a carboxylic acid group at the 2-position is a crucial step. Several classical methods can be employed for this transformation. One common approach is the lithiation of the furan ring at the desired position, followed by quenching with carbon dioxide. The metallation of furan rings with strong bases like n-butyllithium or lithium diisopropylamide (LDA) preferentially occurs at the α-position (C2 or C5). iust.ac.irarkat-usa.org Therefore, starting with 2-(difluoromethyl)furan, selective lithiation at the 5-position followed by carboxylation would yield the target acid.

Alternatively, if a precursor with a different functional group at the 2-position is available (e.g., a formyl or hydroxymethyl group), it can be oxidized to the carboxylic acid. The oxidation of furfural (B47365) (furan-2-carbaldehyde) to furoic acid (furan-2-carboxylic acid) is a well-established industrial process. wikipedia.orgorgsyn.org

Sustainable Synthesis Routes Utilizing Biomass-Derived Precursors

The utilization of renewable biomass as a feedstock for chemical synthesis is a key aspect of green chemistry. Furan derivatives, in particular, are readily accessible from carbohydrates.

Conversion Strategies from 5-Hydroxymethylfurfural (HMF) and Furfural Derivatives

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars. HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. rsc.orgmdpi.comnih.govresearchgate.netmdpi.com The oxidation typically proceeds through intermediates such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formylfuran-2-carboxylic acid (FFCA). researchgate.netacs.orgtue.nl While the direct synthesis of this compound from HMF is not straightforward, the intermediates in FDCA production could serve as starting points for introducing the difluoromethyl group.

Furfural, derived from C5 sugars, is another important biomass-derived starting material. iust.ac.ir Furfural can be oxidized to furan-2-carboxylic acid (furoic acid). wikipedia.org This furoic acid can then be further functionalized, for example, by carboxylation with carbon dioxide to yield FDCA. researchgate.netresearchgate.netresearchgate.netgoogle.comosti.gov This C5 to C6 conversion strategy provides a pathway to furan dicarboxylic acids from a different biomass source.

Biomass PrecursorKey Intermediate(s)Final Product (in context of furan carboxylic acids)
5-Hydroxymethylfurfural (HMF)HMFCA, FFCA2,5-Furandicarboxylic acid (FDCA) rsc.orgmdpi.com
FurfuralFuran-2-carboxylic acid2,5-Furandicarboxylic acid (FDCA) researchgate.netresearchgate.net

Electrochemical Synthesis Pathways for Furan Carboxylic Acids

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often operating under mild conditions without the need for harsh oxidants. magtech.com.cnacs.orgacs.org The electrocatalytic oxidation of HMF to FDCA has been extensively studied, utilizing various noble metal, transition metal, and non-metal catalysts. magtech.com.cnresearchgate.net

An innovative electrochemical approach involves the carboxylation of a furfural derivative at the cathode in the presence of carbon dioxide to synthesize FDCA. acs.orgacs.org This method provides a route for CO2 utilization and avoids the generation of additional CO2 that can occur in chemical carboxylation methods using excess carbonates. acs.org The Faradaic efficiency of this process can be influenced by factors such as the supporting electrolyte and CO2 flow rate. acs.org

Enzymatic and Microbiotic Approaches in Furan Synthesis (General Considerations)

While direct enzymatic or microbiotic synthesis of this compound has not been extensively reported, the broader field of biocatalysis offers valuable insights into the formation of the core furan structure. These biological methods present an environmentally benign alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity.

Enzymes, particularly oxidoreductases and lipases, have been employed in the synthesis of various furan derivatives. For instance, the biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical, to 2,5-furandicarboxylic acid (FDCA) is a well-documented process. This transformation can be achieved using whole-cell biocatalysts, such as Pseudomonas putida, or isolated enzymes. The enzymatic pathways typically involve the selective oxidation of alcohol and aldehyde functionalities on the furan ring.

Lipases, such as Candida antarctica Lipase B (CAL-B), have proven effective in the synthesis of furan-based polyesters through the polymerization of furan-containing monomers. These enzymatic polymerizations highlight the potential for biocatalysts to handle furan substrates, suggesting that with appropriate enzyme discovery or engineering, the synthesis of more complex furan derivatives, including those with fluorinated substituents, may be achievable.

The primary advantage of these biological approaches lies in their high specificity, which can circumvent the need for protecting groups and reduce the formation of byproducts. However, the substrate scope of naturally occurring enzymes can be limited, and the introduction of unnatural functionalities like the difluoromethyl group remains a significant challenge for current biocatalytic systems. Chemoenzymatic strategies, which combine the selectivity of enzymes with the broad reactivity of chemical reagents, may offer a promising future direction for the synthesis of complex molecules like this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The introduction of a difluoromethyl group onto a furan ring, particularly in a regioselective manner, presents a significant synthetic challenge. Several methodologies have been developed, each with its own set of advantages and limitations regarding efficiency and selectivity.

One of the prominent methods for the synthesis of difluoromethylated furans is copper-catalyzed C-H difluoromethylation . This approach allows for the direct introduction of a difluoromethyl group at the C-2 position of the furan ring. The reaction typically employs a copper catalyst, a ligand, and a difluoromethylating agent. While this method provides direct access to C-2 difluoromethylated furans, achieving selectivity at the C-5 position, as required for this compound, can be challenging and often depends on the directing effects of existing substituents on the furan ring. The efficiency of these reactions can vary depending on the specific furan substrate and reaction conditions.

Radical difluoromethylation offers another pathway. This method involves the generation of a difluoromethyl radical, which then adds to the furan ring. The regioselectivity of radical addition is influenced by the electronic properties of the furan substrate. For furan-2-carboxylic acid derivatives, the electron-withdrawing nature of the carboxyl group can direct the incoming radical to the C-5 position. However, controlling the selectivity can be complex, and mixtures of isomers are often obtained.

Below is a comparative table summarizing the general characteristics of these approaches for the synthesis of difluoromethylated furan analogs.

Synthetic MethodGeneral EfficiencyRegioselectivityKey AdvantagesKey Limitations
Copper-Catalyzed C-H Difluoromethylation Moderate to GoodPrimarily C-2 selectiveDirect C-H functionalizationAchieving C-5 selectivity can be difficult
Radical Difluoromethylation VariableDependent on substrate electronicsTolerant of various functional groupsPotential for mixture of regioisomers
Multi-Step Synthesis Lower overall yieldHigh (controlled by synthetic design)High degree of control over substitution patternLonger reaction sequences, more waste

Emerging Methodological Advancements in Difluoromethylated Furan Synthesis

The field of organofluorine chemistry is continually advancing, with new methodologies emerging that promise greater efficiency, selectivity, and milder reaction conditions for the synthesis of difluoromethylated compounds, including furans.

Photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles. This method utilizes visible light to generate a difluoromethyl radical from a suitable precursor. The mild reaction conditions and high functional group tolerance make it an attractive strategy for the late-stage functionalization of complex molecules. For the synthesis of this compound analogs, photocatalytic methods could potentially offer a direct route by selectively targeting the C-5 position of a furan-2-carboxylate (B1237412) derivative. Research in this area is focused on developing new photocatalysts and difluoromethylating agents to improve reaction efficiency and selectivity.

Another area of active research is the development of novel difluoromethylating reagents . These reagents are designed to be more reactive and selective, allowing for the introduction of the CHF2 group under milder conditions. The design of reagents that can differentiate between electronically similar C-H bonds on the furan ring is a key objective.

Furthermore, flow chemistry is being increasingly applied to fluorination reactions. The use of microreactors can enhance safety, improve reaction efficiency, and allow for the use of hazardous reagents in a more controlled manner. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow systems can lead to improved yields and selectivities in difluoromethylation reactions.

The combination of these emerging technologies, for instance, a photocatalytic difluoromethylation performed in a continuous flow reactor, holds significant promise for the future synthesis of this compound and its analogs, potentially enabling more efficient, scalable, and sustainable production routes.

Reactivity and Chemical Transformations of 5 Difluoromethyl Furan 2 Carboxylic Acid and Its Derivatives

Influence of the Difluoromethyl Group on Furan (B31954) Ring Reactivity

The introduction of a difluoromethyl (CHF₂) group at the 5-position of the furan ring significantly alters its electronic properties and, consequently, its reactivity in chemical reactions.

The furan ring is an electron-rich aromatic system due to the participation of the oxygen atom's lone pair of electrons in the π-system. chemicalbook.com This electron-rich nature makes it susceptible to electrophilic attack. However, the difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density of the furan ring, making it less nucleophilic and more electrophilic compared to unsubstituted furan.

The diminished electron density deactivates the furan ring towards electrophilic aromatic substitution, meaning that more stringent reaction conditions may be required for such transformations compared to furan itself.

Electrophilic substitution on an unsubstituted furan ring typically occurs at the 2- and 5-positions, as the intermediate carbocation is better stabilized by resonance. quora.comreddit.com In 5-(difluoromethyl)furan-2-carboxylic acid, the 5-position is already occupied. The carboxylic acid group at the 2-position is also an electron-withdrawing group, further deactivating the ring.

Any potential electrophilic substitution would likely be directed to the 3- or 4-positions. The combined electron-withdrawing effects of the difluoromethyl and carboxylic acid groups would make these positions significantly less reactive. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions, but in general, the molecule is rendered less susceptible to electrophilic attack on the ring.

Chemoselectivity in transformations is also influenced by the electronic nature of the substituents. For instance, in reactions involving both the furan ring and the carboxylic acid, the reduced nucleophilicity of the ring may allow for more selective reactions at the carboxylic acid moiety without competing side reactions involving the furan nucleus.

Chemical Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations to produce various derivatives such as esters, amides, and acyl halides.

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. fluorine1.ru Alternatively, the carboxylic acid can be converted to its corresponding ester under milder conditions, for example, by reaction with an alkyl halide in the presence of a base. For more complex alcohols, coupling agents can be employed.

Below is a table summarizing typical conditions for the esterification of furan-2-carboxylic acid derivatives:

Table 1: Representative Esterification Conditions for Furan-2-Carboxylic Acids
Reagent/Catalyst Alcohol Solvent Temperature Yield (%)
H₂SO₄ (catalytic) Methanol Methanol Reflux ~55
CO₂ (catalyst) Various alcohols None 160-250°C 50-90

Note: Yields are generalized from related furan dicarboxylic acid esterifications and may vary for this compound. fluorine1.rugoogleapis.comgoogle.comgoogle.com

Amidationlookchemmall.comlookchemmall.comresearchgate.net

The table below outlines common amidation methods applicable to furan-2-carboxylic acids:

Table 2: Common Amidation Methods for Furan-2-Carboxylic Acids
Activation Method Amine Solvent Temperature Yield (%)
Acyl chloride Primary/Secondary Dichloromethane Room Temp High

Note: Yields are generalized from amidation reactions of various carboxylic acids. lookchemmall.comresearchgate.net

The carboxylic acid group at the 2-position of the furan ring can be removed through a decarboxylation reaction, typically by heating the compound, sometimes in the presence of a catalyst. acs.org The decarboxylation of 2-furoic acid to furan has been studied, and similar principles would apply to its 5-difluoromethyl derivative. This reaction would yield 2-(difluoromethyl)furan, a valuable intermediate for further functionalization.

The resulting 2-(difluoromethyl)furan could then undergo various reactions characteristic of the furan ring, such as electrophilic substitution, which would now be directed by the difluoromethyl group to the 5-position.

The conversion of this compound to its corresponding acyl halide, most commonly the acyl chloride, is a key step in the synthesis of many of its derivatives, including esters and amides. wikipedia.org Acyl halides are significantly more reactive than the parent carboxylic acid.

A standard and effective method for the preparation of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent. rsc.org Other reagents such as oxalyl chloride or phosphorus pentachloride can also be used. The formation of 5-(difluoromethyl)furan-2-carbonyl chloride would proceed readily under these conditions.

The resulting acyl chloride is a versatile intermediate. For instance, its reaction with an alcohol in the presence of a base would yield the corresponding ester, while reaction with an amine would produce the amide. rsc.org

Reactivity Profiles of the Furan Heterocycle

The reactivity of the furan ring in this compound is significantly influenced by the electronic properties of its two substituents: the electron-withdrawing carboxylic acid group at the C2 position and the strongly electron-withdrawing difluoromethyl group at the C5 position. These groups modify the electron density of the aromatic system, affecting its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions (Considerations for Deactivation)

The furan ring is inherently an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance, with three possible resonance structures. chemicalbook.comquora.com Attack at the C3 or C4 positions results in a less stable intermediate with only two resonance structures. chemicalbook.com

In the case of this compound, the scenario is drastically different. Both the C2 and C5 positions are already substituted. Furthermore, both the carboxylic acid (-COOH) and the difluoromethyl (-CHF₂) groups are strongly electron-withdrawing. These substituents pull electron density away from the furan ring through inductive effects. This reduction in electron density deactivates the ring, making it much less susceptible to electrophilic attack compared to unsubstituted furan. uci.edu

Any potential electrophilic substitution would be forced to occur at the C3 or C4 positions. However, these positions are inherently less reactive. The combined deactivating effect of the two substituents makes electrophilic aromatic substitution on this compound a challenging transformation that would require harsh reaction conditions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in Furan Derivatives

Position of AttackStability of Carbocation Intermediate (Unsubstituted Furan)Effect of -COOH and -CHF₂ GroupsPredicted Reactivity for this compound
C2/C5High (3 resonance structures) chemicalbook.comquora.comPositions occupied and ring deactivatedNot applicable
C3/C4Low (2 resonance structures) chemicalbook.comRing strongly deactivatedVery low

Nucleophilic Additions and Potential Ring Opening Pathways

The strong electron-withdrawing nature of the difluoromethyl and carboxylic acid groups reduces the electron density of the furan ring, potentially increasing its susceptibility to nucleophilic attack compared to electron-rich furans. The carbon atom of the difluoromethyl group is particularly electrophilic due to the inductive effect of the two fluorine atoms, making it a potential site for nucleophilic attack. nih.gov

Hydrogenation of the Furan Ring System

The furan ring can be catalytically hydrogenated to yield the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation is a common strategy in the modification of furan-based compounds. For example, the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF) is a known route to produce 2,5-furandimethanol (B16202) (BHMF). mdpi.com Similarly, the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA) over a Palladium on carbon (Pd/C) catalyst has been reported to yield 5-methyl-2-furancarboxylic acid, demonstrating the reactivity of substituents without necessarily reducing the ring under all conditions. researchgate.netrsc.org

For this compound, catalytic hydrogenation would be expected to reduce the furan ring to a tetrahydrofuran ring. This would result in the formation of (tetrahydrofuran-5-yl)difluoromethane-2-carboxylic acid. The specific conditions, such as the choice of catalyst (e.g., Pd, Pt, Ru), solvent, temperature, and hydrogen pressure, would be critical in achieving high selectivity and yield for the ring hydrogenation without affecting the carboxylic acid or difluoromethyl groups. One related chiral building block, (S)-Tetrahydro-5-oxo-2-furancarboxylic acid, highlights the utility of such saturated furan-based structures. acs.org

Table 2: Potential Hydrogenation Products of Furan Derivatives

Starting MaterialCatalyst/Conditions (Example)Major ProductReference
5-Hydroxymethylfurfural (B1680220) (HMF)Cu/MOF-808, Formic Acid2,5-Furandimethanol (BHMF) mdpi.com
5-Hydroxymethyl-2-furancarboxylic acid (HMFA)Pd/C, H₂5-Methyl-2-furancarboxylic acid (MFA) rsc.org
This compoundCatalytic Hydrogenation (Predicted)(Tetrahydrofuran-5-yl)difluoromethane-2-carboxylic acid-

Strategies for Further Derivatization and Functionalization of this compound

Further modification of this compound can be achieved by targeting the carboxylic acid functional group or the C-H bonds of the furan ring.

The carboxylic acid group is a versatile handle for a wide array of chemical transformations. Standard organic reactions can be employed for its derivatization, including:

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

Amide Formation: Conversion to an acid chloride, for example using thionyl chloride, followed by reaction with an amine to yield an amide. The conversion of similar furan aldehydes to acid chlorides has been demonstrated. rsc.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(difluoromethyl)furan-2-yl)methanol, using reducing agents like lithium aluminum hydride.

A more advanced strategy for functionalization involves the direct activation of the C-H bonds at the C3 and C4 positions of the furan ring. While these positions are deactivated towards electrophilic attack, modern catalytic methods offer alternative pathways. For instance, carbonate-promoted C-H carboxylation has been successfully used to convert 2-furoic acid into furan-2,5-dicarboxylic acid (FDCA). stanford.edursc.org Applying a similar strategy to this compound could potentially introduce a second carboxylic acid group at the C3 or C4 position, leading to a trifunctionalized furan derivative. This approach, however, would have to overcome the significant deactivation of the ring.

Table 3: Summary of Derivatization Strategies

Site of FunctionalizationReaction TypePotential Product
Carboxylic Acid GroupEsterification5-(Difluoromethyl)furan-2-carboxylate ester
Carboxylic Acid GroupAmide Formation5-(Difluoromethyl)furan-2-carboxamide
Carboxylic Acid GroupReduction(5-(Difluoromethyl)furan-2-yl)methanol
Ring C-H Bonds (C3/C4)C-H Carboxylation5-(Difluoromethyl)furan-2,3-dicarboxylic acid or 5-(Difluoromethyl)furan-2,4-dicarboxylic acid

Advanced Spectroscopic Characterization Methodologies Applied to 5 Difluoromethyl Furan 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map the connectivity and chemical environment of each atom within the 5-(Difluoromethyl)furan-2-carboxylic acid molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the furan (B31954) ring protons, the difluoromethyl proton, and the carboxylic acid proton.

Furan Ring Protons (H-3 and H-4): The two protons on the furan ring are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Their mutual coupling (³JHH) would result in a splitting of each signal into a doublet.

Difluoromethyl Proton (CHF₂): The single proton of the difluoromethyl group is significantly influenced by the two adjacent fluorine atoms. This results in a characteristic triplet signal due to the strong two-bond coupling (²JHF). This signal is expected to appear at a downfield chemical shift, typically in the range of δ 6.5 to 7.0 ppm. rsc.org

Carboxylic Acid Proton (COOH): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield position, often above δ 10.0 ppm. Its chemical shift and peak width can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH>10.0Broad Singlet (br s)N/A
H-3 or H-47.0 - 7.5Doublet (d)³JHH ≈ 3-4
H-3 or H-47.0 - 7.5Doublet (d)³JHH ≈ 3-4
CHF₂6.5 - 7.0Triplet (t)²JHF ≈ 56

Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. In the case of this compound, signals are expected for the four furan ring carbons, the carboxylic acid carbon, and the difluoromethyl carbon.

Carboxylic Acid Carbon (COOH): This carbon typically resonates in the highly deshielded region of the spectrum, around δ 160-170 ppm.

Furan Ring Carbons (C-2, C-3, C-4, C-5): These carbons are expected to appear in the range of δ 110-160 ppm. The carbons directly attached to the electron-withdrawing substituents (C-2 and C-5) will be further downfield compared to C-3 and C-4.

Difluoromethyl Carbon (CHF₂): The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). rsc.org Its chemical shift is anticipated to be in the range of δ 110-120 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH160 - 170Singlet (s)N/A
C-2 / C-5145 - 160Singlet (s)N/A
C-2 / C-5145 - 160Singlet (s)N/A
C-3 / C-4110 - 125Singlet (s)N/A
C-3 / C-4110 - 125Singlet (s)N/A
CHF₂110 - 120Triplet (t)¹JCF ≈ 230-240

Fluorine (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent.

Difluoromethyl Group (CHF₂): The two fluorine nuclei will couple to the single geminal proton, resulting in a doublet in the ¹⁹F NMR spectrum. The chemical shift for difluoromethyl groups attached to an aromatic system is typically observed in the range of δ -90 to -120 ppm. rsc.org The coupling constant (²JFH) will be identical to the ²JHF observed in the ¹H NMR spectrum. rsc.org

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHF₂-90 to -120Doublet (d)²JFH ≈ 56

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the C-F bonds.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3500 cm⁻¹ due to the stretching of the hydroxyl group in the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid should appear between 1700 and 1730 cm⁻¹. spectroscopyonline.com

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group typically result in medium to strong absorptions in the 1200-1450 cm⁻¹ region.

C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Furan Ring Vibrations: Characteristic absorptions for the furan ring, including C-H and C=C stretching, will also be present.

Table 4: Predicted IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3500Strong, Broad
C-H stretch (Furan)~3100Medium
C=O stretch (Carboxylic acid)1700 - 1730Strong
C=C stretch (Furan ring)1500 - 1600Medium
C-O stretch / O-H bend1200 - 1450Medium-Strong
C-F stretch1000 - 1200Strong

Raman spectroscopy is a complementary vibrational technique that can provide additional structural insights. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

Complementary Analysis: Raman spectroscopy would be particularly useful for observing symmetric vibrations that are weak or inactive in the IR spectrum. For instance, the symmetric "breathing" mode of the furan ring would likely produce a strong Raman signal. researchgate.net

Aqueous Media Studies: Since water is a weak Raman scatterer, Raman spectroscopy is well-suited for studying the vibrational characteristics of this compound in aqueous solutions, which can be challenging with IR spectroscopy.

Conformational Analysis: The technique could potentially be used to study conformational isomers, such as the orientation of the carboxylic acid group relative to the furan ring, by analyzing shifts in vibrational frequencies under different conditions. rsc.org The non-polar C=C and C-C bonds of the furan ring are expected to show strong Raman scattering, providing a clear window into the core structure of the molecule. globalresearchonline.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₆H₄F₂O₃), the exact molecular weight is a fundamental characteristic.

Molecular Weight Determination

The theoretical monoisotopic molecular weight of this compound is calculated to be 178.0128 g/mol . High-resolution mass spectrometry (HRMS) would be employed to experimentally verify this value, providing a high degree of confidence in the elemental composition of the synthesized molecule.

Fragmentation Pattern Analysis

Upon ionization, the molecule would form a molecular ion (M⁺˙) peak at m/z 178. Key fragmentation steps for carboxylic acids typically involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org Studies on 2-furoic acid have shown that a primary dissociation channel is the cleavage of the hydroxyl bond, leading to the formation of an (M–H)⁻ anion in negative ion mode, or the loss of a hydroxyl radical for an [M-OH]⁺ cation in positive ion mode. nih.govacs.org Another significant fragmentation for 2-furoic acid involves the loss of the entire carboxylic acid group.

For this compound, the following fragmentation patterns are anticipated:

Loss of Hydroxyl Radical: A prominent peak would be expected at m/z 161, corresponding to the [M-OH]⁺ ion.

Loss of Carboxyl Group: A peak at m/z 133, resulting from the loss of the -COOH group ([M-COOH]⁺), would indicate the stable furan ring substituted with the difluoromethyl group.

Decarboxylation followed by HF loss: The fragment at m/z 133 could potentially lose a molecule of hydrogen fluoride (B91410) (HF) to yield a fragment at m/z 113.

Furan Ring Fragmentation: Further fragmentation of the furan ring itself can occur, leading to smaller charged species, though these are often complex and less diagnostic than the initial losses. nih.govacs.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
m/z Value (Predicted)Proposed Fragment IonNeutral Loss
178[C₆H₄F₂O₃]⁺˙ (Molecular Ion)-
161[C₆H₃F₂O₂]⁺•OH
133[C₅H₃F₂O]⁺•COOH
113[C₅H₂FO]⁺•COOH, HF

Advanced Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its arrangement within a crystal lattice. While a crystal structure for this compound itself has not been reported in the primary literature, analysis of its close chemical relatives offers significant insight into the expected solid-state behavior. The crystal structures of several substituted furan-2-carboxylic acids have been determined, revealing common motifs in their packing and intermolecular interactions.

For instance, the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals an abundance of strong intermolecular contacts, including complex networks of hydrogen bonds and tight π-π stacking forces that stabilize the crystal lattice. mdpi.com Similarly, the structure of 5-(hydroxymethyl)furan-2-carboxylic acid shows that the crystal packing is stabilized by O—H⋯O hydrogen bonds. nih.gov

It is highly probable that this compound would also form hydrogen-bonded dimers in the solid state, a characteristic feature of carboxylic acids. In this arrangement, the carboxylic acid groups of two molecules would align to form a cyclic motif stabilized by two strong O—H⋯O hydrogen bonds. The difluoromethyl group, being moderately polar, could also participate in weaker C—H⋯O or C—H⋯F intermolecular interactions, further influencing the crystal packing. The planarity of the furan ring would likely facilitate π-π stacking interactions between adjacent molecules.

Table 2: Crystallographic Data for Structurally Related Furan-2-Carboxylic Acid Derivatives
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
5-(4-Nitrophenyl)furan-2-carboxylic acidOrthorhombicP2₁2₁2₁Hydrogen bonding, π-π stacking mdpi.com
5-(Hydroxymethyl)furan-2-carboxylic acidOrthorhombicPca2₁O—H⋯O hydrogen bonding nih.gov
5′-(Furan-2-yl)-...-4′-carboxylic acid derivativeMonoclinicP2₁Hydrogen bonding researchgate.net

The determination of the precise crystal structure of this compound or one of its derivatives through single-crystal X-ray diffraction would be the ultimate method to confirm these predicted structural features.

Computational and Theoretical Investigations of 5 Difluoromethyl Furan 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules, offering insights that are often difficult to obtain through experimental methods alone. For 5-(difluoromethyl)furan-2-carboxylic acid, these calculations can elucidate its geometry, electronic structure, and reactivity.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For this compound, several conformations are possible due to the rotation around the single bonds, particularly the C-C bond connecting the carboxylic acid group to the furan (B31954) ring and the C-C bond of the difluoromethyl group.

Conformational analysis involves systematically exploring these different rotational possibilities to identify the global minimum energy conformation, which is the most stable arrangement of the atoms. This analysis is crucial as the molecular conformation significantly influences its properties and biological activity. The presence of intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen atom of the furan ring or one of the fluorine atoms of the difluoromethyl group would also be investigated as it can significantly stabilize certain conformations.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC=O (carbonyl)~1.21 Å
C-O (hydroxyl)~1.35 Å
O-H~0.97 Å
C-F~1.36 Å
Bond AngleO=C-O (carboxyl)~123°
C-C-H (difluoromethyl)~109.5°
Dihedral AngleO=C-C=C (ring)~180° (planar) or ~0° (planar)

Note: The values in this table are illustrative and represent typical values for similar functional groups. Actual values would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

PropertyDescriptionPredicted Outcome for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.The HOMO is expected to be localized primarily on the electron-rich furan ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The LUMO is likely to have significant contributions from the carboxylic acid and difluoromethyl groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.The presence of electron-withdrawing groups may lead to a moderate to large energy gap, suggesting reasonable stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime site for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature and susceptibility to deprotonation. The furan ring is also expected to show regions of negative potential, indicating its susceptibility to electrophilic substitution, although the electron-withdrawing substituents would deactivate the ring to some extent.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.netresearchgate.net It examines the delocalization of electron density between filled and vacant orbitals, which can be interpreted in terms of hyperconjugative interactions and resonance effects.

For this compound, NBO analysis would quantify the charge on each atom, confirming the electron-withdrawing effects of the difluoromethyl and carboxylic acid groups. It would also reveal hyperconjugative interactions, such as those between the lone pairs of the furan oxygen and the antibonding orbitals of adjacent C-C bonds, which contribute to the stability of the molecule. The analysis of charge distribution helps in understanding the molecule's polarity and its interactions with other molecules.

The aromaticity of the furan ring in this compound is a key determinant of its chemical behavior. While furan itself is considered aromatic, the degree of aromaticity can be influenced by substituents. rsc.org Computational methods can be used to assess aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is also a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as esterification, amidation, or electrophilic substitution on the furan ring, computational methods can be used to map out the entire reaction pathway. This involves locating the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in an esterification reaction, computational studies could help to understand the role of catalysts and the stereochemical outcome of the reaction. These studies provide valuable insights that can guide the design of more efficient synthetic routes. Quantum mechanics (QM) theory can be particularly useful in elucidating the role of solvents and protonation in reaction mechanisms involving furan derivatives. acs.org

Investigation of Reaction Intermediates and Transition States

Detailed computational studies on the reaction intermediates and transition states specifically involving this compound are not extensively available in the public domain. However, theoretical investigations into related furan-based compounds provide a framework for understanding potential reaction pathways. For instance, studies on the oxidation of furan derivatives often involve the calculation of transition states for key steps such as hydroxylation or ring-opening. These studies typically employ Density Functional Theory (DFT) to model the geometric and electronic structures of transient species.

In hypothetical reaction mechanisms, the difluoromethyl group is expected to exert a significant electron-withdrawing effect, influencing the stability of charged intermediates. For example, in a nucleophilic attack on the furan ring, the difluoromethyl group would deactivate the ring, making such reactions less favorable compared to furan itself. Conversely, in reactions where a negative charge develops on the carboxylate group, this electron-withdrawing group could provide stabilization. Computational modeling would be essential to quantify these effects and to identify the lowest energy pathways by locating and characterizing the corresponding transition states.

Kinetic and Thermodynamic Aspects of Transformations

Kinetic studies, which focus on the rates of chemical reactions, would involve the calculation of activation energies for potential transformations. For instance, the decarboxylation of this compound could be modeled to determine the energy barrier for this process. The electron-withdrawing nature of the difluoromethyl group would likely increase the acidity of the carboxylic acid, which could, in turn, affect the kinetics of reactions involving the carboxylate group.

Theoretical Prediction of Spectroscopic Properties

For instance, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. Key vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretch, and vibrations associated with the furan ring and the C-F bonds of the difluoromethyl group. Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental data to confirm the molecular structure. The electronic absorption spectrum (UV-Vis) can be predicted using TD-DFT, which would provide information about the electronic transitions and the chromophores within the molecule.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

There are no specific Quantitative Structure-Reactivity Relationships (QSRR) models reported in the literature for this compound. QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. To develop a QSRR model for a series of furan-2-carboxylic acid derivatives, including the difluoromethyl-substituted analog, a dataset of experimental reactivity data would be required.

Molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of other, similar compounds.

Applications of 5 Difluoromethyl Furan 2 Carboxylic Acid As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Scaffolds

The furan-2-carboxylic acid framework is a well-established starting point for the synthesis of more elaborate molecular architectures. The carboxylic acid group provides a reliable anchor point for various chemical transformations, including amidation, esterification, and reduction, or it can be converted into other functional groups like acid chlorides. rsc.org The presence of the difluoromethyl group at the 5-position introduces unique electronic properties and steric bulk, influencing the reactivity of the furan (B31954) ring and providing a specific marker for tailoring molecular interactions.

While specific examples detailing the extensive use of 5-(difluoromethyl)furan-2-carboxylic acid in the synthesis of complex natural products or large organic frameworks are still emerging, its utility can be inferred from the rich chemistry of related furan derivatives. For instance, furan-based diacids are used as building blocks for metal-organic frameworks (MOFs) and intricate macrocycles. researchgate.net By analogy, this compound can be envisioned as a key component in constructing complex scaffolds where the difluoromethyl group can fine-tune the resulting structure's properties, such as solubility, stability, and guest-binding capabilities. The acid functionality allows for its direct integration into larger molecules through standard coupling reactions, serving as a linchpin to connect different parts of a complex scaffold.

Table 1: Potential Reactions for Scaffold Synthesis

Reaction Type Reagent/Catalyst Resulting Functional Group Potential Application in Scaffolds
Amide Coupling Amine, Coupling Agent (e.g., HATU) Amide Formation of peptide-like structures, polymers, or linking to biomolecules.
Esterification Alcohol, Acid Catalyst Ester Creation of polyesters, prodrugs, or modification of solubility.
Reduction Reducing Agent (e.g., LiAlH4) Alcohol (Hydroxymethylfuran) Precursor for further functionalization (e.g., etherification, halogenation).

Precursor for Novel Fluorinated Heterocyclic Compounds

The synthesis of novel fluorinated heterocycles is a major focus in the development of pharmaceuticals and agrochemicals, as these compounds often exhibit enhanced biological activity and metabolic stability. nih.gov this compound is an ideal precursor for this purpose. The carboxylic acid can be transformed into a variety of other functional groups, which can then participate in cyclization reactions to form new heterocyclic rings fused to or appended to the furan core.

For example, the carboxylic acid can be converted to an acyl azide (B81097) for a Curtius rearrangement to yield an amine, or it can be used to form hydrazides which can subsequently be cyclized into oxadiazoles (B1248032) or other five-membered heterocycles. The difluoromethylated furan ring remains as a stable, lipophilic, and electronically distinct component of the final molecule. The development of photocatalytic methods for direct C-H difluoromethylation of heterocycles highlights the intense interest in this class of compounds, and having a pre-difluoromethylated building block like this compound provides a reliable and regioselective route to desired targets. acs.orgresearchgate.net

Table 2: Examples of Heterocycles from Furan-2-Carboxylic Acid Derivatives

Starting Derivative Reaction Type Resulting Heterocycle Significance
Furan-2-carbohydrazide Condensation with CS2/KOH 1,3,4-Oxadiazole-2-thiol Core structure in various bioactive compounds.
Furan-2-carboxamide Dehydration/Cyclization Furo[x,y-z]pyrimidine Fused heterocyclic systems with diverse pharmacological potential.

Integration into Polymer and Material Science Research

In the realm of materials science, there is a significant drive to replace petroleum-derived chemicals with sustainable, bio-based alternatives. Furan-2,5-dicarboxylic acid (FDCA) has been identified as a key renewable building block, serving as a bio-based substitute for terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). mdpi.comrsc.org These furan-based polymers exhibit excellent properties, including superior gas barrier performance compared to their petroleum-based counterparts.

Drawing from this precedent, this compound represents a novel monomer for creating functional fluorinated polymers. While it possesses only one carboxylic acid group for polymerization (unlike the difunctional FDCA), it can be used in several ways:

As a monofunctional end-capping agent: To control the molecular weight of polyesters or polyamides and introduce fluorinated end-groups, thereby modifying the surface properties (e.g., hydrophobicity) of the material.

As a monomer for specialty polymers: After converting the furan ring into a diol or diamine through further synthetic steps, the difluoromethyl group would remain as a pendant group along the polymer chain, imparting unique thermal and chemical resistance.

In the synthesis of organogelators: Derivatives of FDCA have been shown to act as organogelators, forming fibrillar networks. researchgate.net The introduction of a difluoromethyl group could enhance solubility in specific organic solvents and influence the self-assembly process through hydrogen bonding and dipolar interactions.

The presence of the CHF2 group is expected to enhance thermal stability, reduce flammability, and decrease the dielectric constant of the resulting materials, making them attractive for specialized electronic or aerospace applications.

Role in Structure-Activity Relationship (SAR) Studies for Chemical Probe Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure relates to its biological function. Chemical probes are small molecules designed to interact with a specific biological target, and SAR is used to optimize their potency and selectivity. The difluoromethyl group is an extremely valuable substituent for these studies. nih.gov

The CHF2 group serves as a bioisostere for several common functional groups but with distinct properties:

Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group is sufficiently acidic to act as a hydrogen bond donor, mimicking groups like -OH or -NH.

Lipophilicity: It is significantly more lipophilic than a hydroxyl or amine group, which can enhance cell membrane permeability and bioavailability.

Metabolic Stability: The C-F bonds are very strong, making the CHF2 group resistant to oxidative metabolism, a common issue with methyl or methoxy (B1213986) groups.

By synthesizing a series of analogous compounds where a hydroxyl, thiol, or methyl group is systematically replaced with a difluoromethyl group using this compound as a building block, researchers can probe the specific interactions between a chemical probe and its target protein. nih.gov This allows for the dissection of electronic, steric, and hydrogen-bonding effects, leading to the rational design of more potent and selective drugs or diagnostic agents. The incorporation of this building block into known pharmacophores, such as quinoxalin-2-ones, is a promising strategy for developing new drug candidates. nih.gov

Future Research Directions and Perspectives

Development of Highly Selective and Sustainable Synthetic Methodologies

The current synthesis of fluorinated organic molecules often relies on multi-step processes that may employ harsh reagents and generate significant waste. The future of synthesizing 5-(Difluoromethyl)furan-2-carboxylic acid and its analogs lies in the development of greener, more efficient, and highly selective methods.

Key areas for future investigation include:

Late-Stage C-H Difluoromethylation: A major goal is to develop methods for the direct C-H difluoromethylation of furan-2-carboxylic acid derivatives. nih.gov This approach would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. Research into photoredox catalysis using organic dyes could provide a metal-free, sustainable pathway for such transformations, utilizing reagents like difluoroacetic acid under mild conditions. nih.gov

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. acs.orgacs.org Future work should explore the development of flow-based protocols for the synthesis and subsequent derivatization of this compound. acs.org This could involve telescoped reactions where crude intermediates are directly used in subsequent steps, minimizing purification and solvent usage. acs.org

Biocatalysis: Harnessing enzymes for fluorination reactions is a nascent but highly promising field. Future research could focus on discovering or engineering enzymes capable of catalyzing the difluoromethylation of furan (B31954) rings or related precursors. Biocatalytic methods offer the potential for unparalleled selectivity under environmentally benign aqueous conditions.

Methodology Potential Advantages Research Focus
Late-Stage C-H DifluoromethylationReduced step count, improved atom economy, access to novel analogs.Development of novel photoredox or transition-metal catalytic systems. nih.gov
Continuous Flow SynthesisEnhanced safety, scalability, process control, and reduced waste. acs.orgDesign of integrated multi-step flow reactors for synthesis and derivatization. acs.org
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and protein engineering for targeted C-F bond formation.

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The electron-withdrawing nature of the difluoromethyl group significantly influences the electronic properties and reactivity of the furan ring. A deeper understanding of these effects will open doors to novel chemical transformations.

Future research should target:

Catalytic Hydrogenolysis and Ring Transformation: While furan-2,5-dicarboxylic acid (FDCA) can be catalytically converted to adipic acid, the reactivity of its difluoromethylated analog is unexplored. researchgate.netrsc.org Investigations into the hydrogenation and hydrogenolysis of the 5-(difluoromethyl)furan ring using catalysts like platinum on niobic acid could reveal pathways to new, partially fluorinated aliphatic diacids, which are valuable monomers for performance polymers. researchgate.netrsc.org

Diels-Alder and Cycloaddition Reactions: The furan ring is a classic diene in Diels-Alder reactions, but its reactivity is often hampered by the aromatic character and reversibility of the reaction. researchgate.net The electron-deficient nature imparted by the CHF2 group could alter this reactivity. Systematic studies are needed to explore the viability and selectivity of cycloadditions with various dienophiles, potentially leading to complex, fluorinated bicyclic structures that are difficult to access otherwise.

Metal-Free Oxidation Systems: Research into the sustainable oxidation of furan derivatives, such as converting 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA using simple, metal-free systems like NaOtBu/DMF with oxygen, provides a template for future work. semanticscholar.orgnih.gov Applying similar eco-friendly oxidation strategies to precursors of this compound could offer greener synthetic routes. rmit.edu.au

Application of Advanced Computational Methods for Rational Design and Prediction

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation.

Future efforts in this area should include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic reactions, such as novel C-H fluorination pathways. chemrxiv.org By modeling transition states and reaction intermediates, researchers can rationally design more efficient catalysts and optimize reaction conditions for higher selectivity and yield.

Predicting Reactivity: Computational models can predict how the difluoromethyl group influences the frontier molecular orbitals (HOMO-LUMO) of the furan ring. researchgate.net This information is crucial for forecasting its reactivity in various transformations, including cycloadditions and electrophilic or nucleophilic substitutions, guiding synthetic chemists toward the most promising avenues.

Virtual Screening for Bioactivity: For applications in drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of derivatives of this compound to biological targets. This in silico screening can prioritize the synthesis of compounds with the highest potential for desired biological activity, streamlining the drug development process.

Expanding the Scope of Derivatization for Diverse Research Applications

The carboxylic acid group is a versatile functional handle that allows for the conversion of this compound into a wide array of derivatives, each with potential applications in different fields of research.

Future work should focus on creating libraries of derivatives, including:

Amides and Peptides: The conversion of the carboxylic acid to an acyl fluoride (B91410) can facilitate the synthesis of amides and even complex peptides under mild conditions. nih.govresearchgate.net This opens the possibility of incorporating the 5-(difluoromethyl)furan moiety into peptide-based drugs to enhance their metabolic stability or binding properties.

Esters and Polymers: Esterification of the acid can lead to novel monomers. For instance, analogous to how furan-2,5-dicarboxylic acid (FDCA) is a bio-based replacement for terephthalic acid in the production of polymers like PEF, derivatives of this compound could be used to synthesize fluorinated polyesters with unique thermal and barrier properties. mdpi.comrsc.org

Heterocyclic Scaffolds: The carboxylic acid can be used as a launching point for constructing more complex heterocyclic systems. For example, it could be a precursor for synthesizing novel benzofuran (B130515) derivatives or other fused-ring systems containing the difluoromethyl group, expanding the chemical space for drug discovery and materials science. nih.gov

Derivative Class Synthetic Strategy Potential Research Application
Amides / PeptidesActivation as acyl fluoride followed by reaction with amines. nih.govresearchgate.netMedicinal chemistry (e.g., enzyme inhibitors, peptide mimetics).
Esters / PolyestersFischer esterification or conversion to acyl halide followed by alcoholysis.Materials science (e.g., high-performance fluorinated polymers). mdpi.comrsc.org
KetonesPd-catalyzed cross-coupling reactions with organometallic reagents. acs.orgSynthesis of advanced intermediates and bioactive molecules.
Fused HeterocyclesIntramolecular cyclization reactions of appropriately substituted derivatives.Development of novel scaffolds for agrochemicals and pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for 5-(Difluoromethyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and difluoromethyl precursors. Key steps include:

  • Alkaline catalysis : Using NaOH or K₂CO₃ to deprotonate intermediates and facilitate nucleophilic substitution .
  • Purification : Recrystallization or column chromatography to isolate the product, with solvent selection (e.g., ethanol/water mixtures) critical for purity .
  • Yield optimization : Adjusting reaction temperature (60–80°C) and molar ratios (1:1.2 for acid-to-difluoromethyl reagent) to minimize side products like over-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., difluoromethyl protons at δ 5.8–6.2 ppm as triplets) and carboxylate resonance .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 191.03) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement of the difluoromethyl and carboxyl groups, critical for understanding reactivity .

Q. How does the solubility of this compound in protic vs. aprotic solvents influence its application in biological assays?

Methodological Answer:

  • Protic solvents (e.g., methanol, water) : Enhance solubility via hydrogen bonding with the carboxyl group (logP ~1.98), suitable for aqueous-phase reactions .
  • Aprotic solvents (e.g., DMSO, THF) : Improve stability in organic reaction conditions but may require sonication or heating for dissolution .
  • Biological assays : Use DMSO stock solutions (≤10% v/v) to prevent solvent interference in cell-based studies .

Advanced Research Questions

Q. What are the mechanistic implications of the difluoromethyl group in nucleophilic substitution reactions involving this compound?

Methodological Answer: The difluoromethyl group acts as a strong electron-withdrawing moiety, directing electrophilic attacks to the furan ring’s α-position. Key observations include:

  • Kinetic studies : Second-order rate constants for substitution reactions (e.g., with amines) are 3–5× higher than non-fluorinated analogs due to enhanced ring activation .
  • Steric effects : Fluorine atoms reduce steric hindrance, enabling regioselective modifications at the β-position of the furan ring .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved through experimental design?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:

  • Strain variability : Use standardized strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar) .
  • Synergistic effects : Test combinations with adjuvants (e.g., EDTA) to distinguish intrinsic activity from permeability limitations .
  • Metabolic profiling : LC-MS-based metabolomics identifies off-target effects (e.g., folate pathway disruption) that may explain variability .

Q. What computational strategies are effective for predicting the compound’s binding affinity to enzymatic targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., between carboxylate and Arg90 in DHFR) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency to guide structural optimization .

Q. How can the synthetic pathway be modified to improve enantiomeric purity for chiral derivative synthesis?

Methodological Answer:

  • Chiral catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of intermediate alkenes, achieving >90% ee .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in ester derivatives .
  • Crystallization-induced diastereomer resolution : Add chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts with distinct solubility profiles .

Q. What thermodynamic parameters govern the compound’s solubility in alcohol-water mixtures, and how can this inform formulation?

Methodological Answer:

  • Van’t Hoff analysis : Calculate ΔH°sol (12–15 kJ/mol) and ΔS°sol (45–50 J/mol·K) from solubility vs. temperature data in propan-2-ol/water systems .
  • Hansen solubility parameters : Optimize solvent blends (δD = 18–20 MPa<sup>½</sup>, δH = 10–12 MPa<sup>½</sup>) to maximize solubility for injectable formulations .

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